molecular formula C14H20N2O2 B4925738 N-butyl-N'-(3,4-dimethylphenyl)oxamide

N-butyl-N'-(3,4-dimethylphenyl)oxamide

Cat. No.: B4925738
M. Wt: 248.32 g/mol
InChI Key: UIBLOJRBRMBLLL-UHFFFAOYSA-N
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Description

N-butyl-N’-(3,4-dimethylphenyl)oxamide is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug discovery, polymer synthesis, and agricultural sciences. The compound’s structure consists of a butyl group and a 3,4-dimethylphenyl group attached to an oxamide core, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N’-(3,4-dimethylphenyl)oxamide can be synthesized through several methods. One common approach involves the reaction of N-butylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of N-butyl-N’-(3,4-dimethylphenyl)oxamide often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(3,4-dimethylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Yields primary amines or alcohols.

    Substitution: Forms substituted amides or other derivatives.

Scientific Research Applications

N-butyl-N’-(3,4-dimethylphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N’-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(3,4-dimethylphenyl)benzamide
  • 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Uniqueness

N-butyl-N’-(3,4-dimethylphenyl)oxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for a broader range of applications .

Properties

IUPAC Name

N-butyl-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-5-8-15-13(17)14(18)16-12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBLOJRBRMBLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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